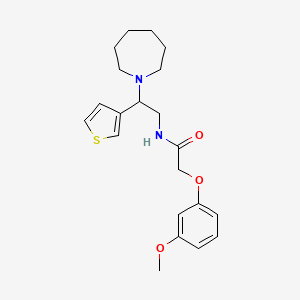
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation EGFR inhibitors such as erlotinib and gefitinib.
Applications De Recherche Scientifique
Metabolism and Toxicology Research
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, as a chloroacetamide derivative, is relevant in metabolism and toxicology studies. For instance, research on chloroacetamide herbicides like acetochlor and alachlor has revealed their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of related compounds (Coleman et al., 2000).
Synthesis and Pharmacological Assessment
Research has been conducted on the synthesis of derivatives of acetamide for potential pharmacological applications. These derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have shown promise as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Green Synthesis Applications
The compound has been used in green synthesis research, particularly in the production of intermediates for azo disperse dyes. For example, a study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights the use of novel catalysts for efficient and environmentally friendly production processes (Zhang Qun-feng, 2008).
Chemical Engineering and Catalysis
In the field of chemical engineering and catalysis, such compounds are used as intermediates and subjects for studying reaction mechanisms and kinetics. This includes research on chemoselective acetylation processes and the development of novel catalytic methods (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-18-7-6-8-19(13-18)26-15-21(24)22-14-20(17-9-12-27-16-17)23-10-4-2-3-5-11-23/h6-9,12-13,16,20H,2-5,10-11,14-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTVPQKYBWUWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


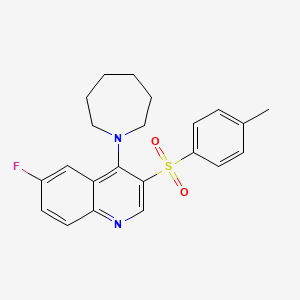
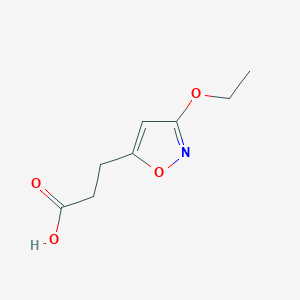
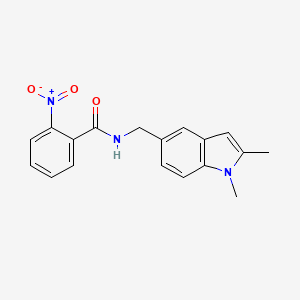
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
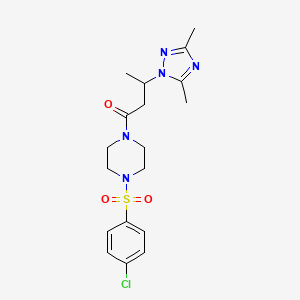
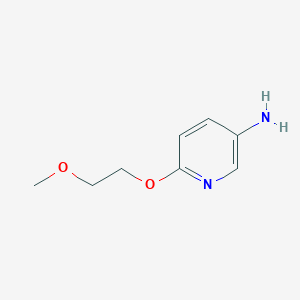
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
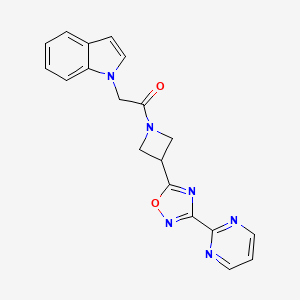
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
